4-hydroxy-N-{2-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}pentanamide
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Overview
Description
4-HYDROXY-N-(2-{1-[(2-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)PENTANAMIDE is a complex organic compound with a unique structure that combines a benzodiazole moiety with a hydroxy-substituted pentanamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-HYDROXY-N-(2-{1-[(2-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)PENTANAMIDE typically involves multiple steps, starting from readily available starting materials. One common route involves the condensation of 2-methylbenzylamine with 2-bromoethylbenzodiazole, followed by hydrolysis and subsequent amidation with 4-hydroxyvaleric acid. The reaction conditions often require the use of catalysts such as palladium on carbon and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-HYDROXY-N-(2-{1-[(2-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)PENTANAMIDE undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The benzodiazole moiety can be reduced under hydrogenation conditions.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas with palladium on carbon.
Nucleophiles: Amines, alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the benzodiazole moiety results in a partially hydrogenated product .
Scientific Research Applications
4-HYDROXY-N-(2-{1-[(2-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)PENTANAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-HYDROXY-N-(2-{1-[(2-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)PENTANAMIDE involves its interaction with specific molecular targets. The benzodiazole moiety is known to interact with various enzymes and receptors, modulating their activity. The hydroxy group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share the hydroxy group and have similar biological activities.
4-Hydroxy-4-methyl-2-pentanone: Another hydroxy-substituted compound with different applications in industry.
Uniqueness
4-HYDROXY-N-(2-{1-[(2-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)PENTANAMIDE is unique due to its combination of a benzodiazole moiety with a hydroxy-substituted pentanamide, which imparts distinct chemical and biological properties not found in other similar compounds .
Properties
Molecular Formula |
C22H27N3O2 |
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Molecular Weight |
365.5 g/mol |
IUPAC Name |
4-hydroxy-N-[2-[1-[(2-methylphenyl)methyl]benzimidazol-2-yl]ethyl]pentanamide |
InChI |
InChI=1S/C22H27N3O2/c1-16-7-3-4-8-18(16)15-25-20-10-6-5-9-19(20)24-21(25)13-14-23-22(27)12-11-17(2)26/h3-10,17,26H,11-15H2,1-2H3,(H,23,27) |
InChI Key |
JCFRKDGGUSNFTL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CN2C3=CC=CC=C3N=C2CCNC(=O)CCC(C)O |
Origin of Product |
United States |
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